(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-2-yl)methanone
Description
(6,7-Dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-2-yl)methanone is a heterocyclic compound featuring a fused isoxazole-pyridine core (6,7-dihydroisoxazolo[4,5-c]pyridine) linked to a furan-2-yl group via a methanone bridge. This structural motif places it within a class of bicyclic heterocycles known for diverse pharmacological activities, including enzyme inhibition and receptor antagonism.
Properties
IUPAC Name |
6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-11(10-2-1-5-15-10)13-4-3-9-8(7-13)6-12-16-9/h1-2,5-6H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLKHBIWIQDYHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-2-yl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with an isoxazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a potential lead compound in drug discovery. Its ability to interact with biological molecules makes it a valuable tool in understanding biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Core Heterocycle Comparison
- Isoxazolo vs. Imidazo/Triazolo: The isoxazole ring in the target compound introduces distinct electronic and steric properties compared to imidazole or triazole cores. For example, JNJ 54166060 (imidazo core) demonstrates potent P2X7 receptor antagonism (Ki < 10 nM), attributed to enhanced hydrogen bonding with the receptor’s ATP-binding site .
- Thieno vs. Isoxazolo: Thienopyridines like clopidogrel and prasugrel are prodrugs requiring hepatic activation to inhibit P2Y12 receptors. The sulfur atom in thieno derivatives enhances metabolic stability, whereas the isoxazole’s oxygen may increase solubility .
Substituent Effects on Activity
- Furan-2-yl vs. This could influence binding affinity; e.g., fluorophenyl groups in DPP-IV inhibitors enhance enzyme interaction via hydrophobic pockets .
- Heterocyclic Linkers : Benzo[d]oxazol-2-yl in PAH stabilizers () provides rigidity and planar geometry critical for stabilizing mutant PAH enzymes, a feature absent in the target compound’s furan group .
Pharmacological and Pharmacokinetic Insights
- DPP-IV Inhibitors: The oxazolo-pyridine derivative (IC50 = 0.18 μM) highlights the importance of fused bicyclic cores in enzyme inhibition. The target compound’s isoxazolo core may offer similar scaffold advantages but requires functionalization (e.g., amino or fluorophenyl groups) for optimal activity .
- P2X7 Antagonists : JNJ 54166060’s imidazo core and fluoropyridinyl substituent contribute to >100-fold selectivity over other P2X receptors. The target compound’s furan group may reduce potency but improve metabolic clearance .
Biological Activity
The compound (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-2-yl)methanone represents a unique class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 240.26 g/mol. The structure features a dihydroisoxazole moiety fused with a pyridine ring and a furan-2-yl substituent, contributing to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.26 g/mol |
| LogP | 2.945 |
| PSA | 78.6 Ų |
Antiviral Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antiviral activity. For instance, derivatives of furan-containing compounds have been identified as inhibitors of SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. The compound This compound could potentially share similar inhibitory mechanisms due to its structural analogies with known inhibitors.
Enzyme Inhibition
The biological activity of this compound can be predicted using computational methods such as the PASS (Prediction of Activity Spectra for Substances) program. These methods suggest that it may act as an enzyme inhibitor, possibly affecting pathways related to inflammation or cancer progression.
Cytotoxicity Studies
Preliminary cytotoxicity assessments are essential in evaluating the safety profile of new compounds. For example, studies on related compounds have shown low cytotoxicity with CC50 values exceeding 100 μM in various cell lines, indicating a favorable safety margin for further development.
Case Studies and Research Findings
- Antiviral Screening : A study focused on furan derivatives found that specific compounds exhibited IC50 values in the low micromolar range against viral targets. The compound's structure suggests potential efficacy against similar viral enzymes.
- Enzyme Kinetics : Kinetic assays demonstrated that certain analogs of isoxazole-pyridine hybrids exhibit reversible inhibition of target enzymes involved in cancer progression, suggesting that the compound may function through similar pathways.
- Structure-Activity Relationship (SAR) : The SAR studies conducted on related compounds highlight the importance of specific functional groups in enhancing biological activity. Modifications to the furan or isoxazole moieties could lead to improved potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
